BPIQ-II Exhibits Superior Potency Compared to Its Direct Analog BPIQ-I in EGFR Inhibition
BPIQ-II demonstrates a 3.1-fold increase in potency over its closest structural analog, BPIQ-I. Biochemical assays reveal BPIQ-II inhibits EGFR tyrosine kinase activity with an IC50 of 8 pM【REFS-1】, while BPIQ-I, which lacks the fused imidazole ring of the quinazoline core, exhibits an IC50 of 25 pM under comparable conditions【REFS-2】.
| Evidence Dimension | Inhibition of EGFR Tyrosine Kinase Activity (IC50) |
|---|---|
| Target Compound Data | 8 pM |
| Comparator Or Baseline | BPIQ-I: 25 pM |
| Quantified Difference | 3.1-fold more potent (lower IC50) |
| Conditions | Biochemical assay measuring phosphorylation of a phospholipase C-gamma fragment or similar substrate; conditions derived from original 1996 SAR studies |
Why This Matters
This confirms BPIQ-II is the more potent research tool from this structural series, enabling more complete EGFR signal inhibition at lower concentrations, which reduces the risk of off-target effects associated with higher compound loads.
